Specioside
Overview
Description
Specioside is an iridoid glucoside with a range of biological activities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties . It has been isolated from various plant species, including Kigelia pinnata and Stereospermum suaveolens. Specioside has also been shown to ameliorate oxidative stress and promote longevity in the model organism Caenorhabditis elegans .
Synthesis Analysis
The first total synthesis of specioside derivatives, speciosins G and P, was achieved through Sonogashira coupling from readily available starting materials . This synthesis has allowed for the exploration of the biological activities of these compounds, particularly in the wheat coleoptile bioassay, where certain derivatives showed significant activity .
Molecular Structure Analysis
The molecular structure of specioside has been established using various spectroscopic techniques, including NMR, UV-VIS, and FTIR . The electronic and spectroscopic properties of specioside have been further explored using Density Functional Theory (DFT) quantum chemical calculations, providing insights into its chemical reactivity and physical properties .
Chemical Reactions Analysis
Specioside undergoes various chemical reactions during biotransformation by fungi, resulting in a range of analogs. These reactions include ester hydrolysis, hydroxylation, methylation, and hydrogenation . The non-glycosylated form of specioside was identified as a major metabolite in these biotransformation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of specioside have been characterized through computational studies. Parameters such as electric dipole moment, polarizability, and hyperpolarizability have been calculated, and thermodynamic parameters have been determined at various temperatures . The HOMO-LUMO gap energy and other reactivity indices have been discussed, providing a comprehensive understanding of specioside's chemical behavior .
In addition to its molecular properties, specioside's biological efficacy has been correlated with its electronic properties, as demonstrated by the DFT studies . The compound's ability to extend lifespan and reduce stress in C. elegans suggests potential therapeutic applications in age-related disorders .
Relevant Case Studies
Specioside has been studied in the context of its stress-alleviating and lifespan-extending effects on C. elegans. At a dose of 25 μM, specioside significantly extended the lifespan of the worms by 15.47% and enhanced their tolerance to oxidative and thermal stress . These findings suggest that specioside could be a promising candidate for the development of therapeutics aimed at mitigating age-related diseases .
Scientific Research Applications
Oxidative Stress Alleviation and Longevity Enhancement
Specioside (6-O-coumaroylcatalpol), an iridoid glucoside, has shown remarkable stress alleviating and lifespan prolonging effects in Caenorhabditis elegans. This was the first study to delineate these actions, demonstrating specioside's potential in reducing oxidative and thermal stress, and increasing longevity in a dose-dependent manner. Particularly notable was the 15.47% lifespan extension at a 25 μM dose. These findings suggest specioside's therapeutic potential for age-related disorders due to its stress modulation properties (Asthana et al., 2015).
Biotransformation and Derivative Analysis
In a unique approach, specioside underwent fungus-mediated biotransformation, producing nineteen different analogs. This study highlights the potential of fungal biotransformation in creating novel specioside derivatives, expanding its application spectrum in pharmaceutical and biological research (Cassemiro et al., 2021).
Anti-Inflammatory Potential
Specioside isolated from Tabebuia aurea demonstrated significant anti-inflammatory properties. This study focused on its effects on leucocyte recruitment in mice, providing insights into its potential therapeutic uses in treating inflammation-related disorders (Nocchi et al., 2020).
Quantum Chemical Studies
A study on specioside, alongside verminoside, involved quantum chemical calculations to explore their electronic and spectroscopic properties. This research provides a deeper understanding of the molecular characteristics of specioside, which is crucial for its application in medicinal chemistry (Saini et al., 2019).
properties
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVKBJSSSJNCI-UIBFFPKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318410 | |
Record name | Specioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Specioside | |
CAS RN |
72514-90-0 | |
Record name | Specioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Specioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Specioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.